Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₄ClN₃O₂. It belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrazolopyrimidine core structure with chlorine and ethyl substituents at specific positions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl acetoacetate and hydrazine hydrate.
Reaction Steps: The synthesis involves a multi-step reaction process, including the formation of a pyrazolopyrimidine ring through cyclization reactions.
Reaction Conditions: The reaction conditions may include heating under reflux, the use of strong acids or bases as catalysts, and maintaining specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using continuous flow processes to ensure consistent quality and yield.
Purification: Purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents at specific positions on the pyrazolopyrimidine core.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reagents: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation reactions can yield carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduction reactions can produce alcohols and amines.
Substitution Products: Substitution reactions can result in the formation of various substituted pyrazolopyrimidines.
Scientific Research Applications
Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biological studies to investigate its interactions with biological macromolecules.
Industry: The compound can be employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-chloro-5-methylene-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Properties
IUPAC Name |
ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-3-7-5-9(12)15-10(14-7)8(6-13-15)11(16)17-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPPEWNWXXHGNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=NN2C(=C1)Cl)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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